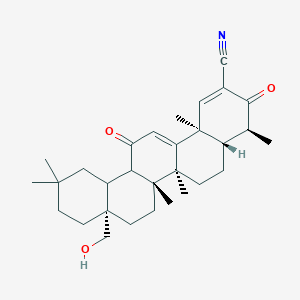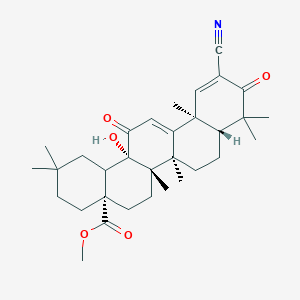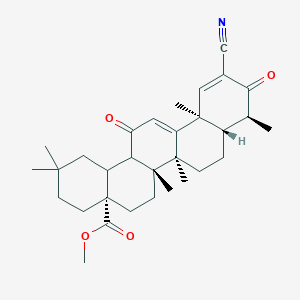![molecular formula C23H33NO2 B10835347 1-[4-[(1-Cyclobutylpiperidin-4-ylidene)methyl]phenyl]-4-methoxycyclohexan-1-ol](/img/structure/B10835347.png)
1-[4-[(1-Cyclobutylpiperidin-4-ylidene)methyl]phenyl]-4-methoxycyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“PMID29334795-Compound-56” is a small molecular drug with a molecular weight of 355.5. This compound is known for its interaction with the histamine H3 receptor, a G-protein coupled receptor involved in various physiological processes . The compound has shown potential in therapeutic applications, particularly in the central nervous system.
Preparation Methods
The synthetic routes for “PMID29334795-Compound-56” involve multiple steps, including the formation of key intermediates and final coupling reactions. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently .
Chemical Reactions Analysis
“PMID29334795-Compound-56” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions often involve controlled temperatures and pressures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
“PMID29334795-Compound-56” has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for studying histamine receptors.
Biology: Employed in biological assays to investigate the role of histamine H3 receptors in various physiological processes.
Medicine: Potential therapeutic applications in treating central nervous system disorders, including sleep disorders and cognitive impairments.
Mechanism of Action
The mechanism of action of “PMID29334795-Compound-56” involves its interaction with the histamine H3 receptor. The compound binds to the receptor, inhibiting adenylate cyclase activity and reducing intracellular calcium mobilization. This leads to the modulation of histamine signals in the central and peripheral nervous systems. The molecular targets include the histamine H3 receptor and associated signaling pathways .
Comparison with Similar Compounds
“PMID29334795-Compound-56” can be compared with other histamine H3 receptor antagonists:
Properties
Molecular Formula |
C23H33NO2 |
|---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
1-[4-[(1-cyclobutylpiperidin-4-ylidene)methyl]phenyl]-4-methoxycyclohexan-1-ol |
InChI |
InChI=1S/C23H33NO2/c1-26-22-9-13-23(25,14-10-22)20-7-5-18(6-8-20)17-19-11-15-24(16-12-19)21-3-2-4-21/h5-8,17,21-22,25H,2-4,9-16H2,1H3 |
InChI Key |
PTJSNMGOBXREIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC(CC1)(C2=CC=C(C=C2)C=C3CCN(CC3)C4CCC4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[5-(piperidin-1-ylmethyl)pyridin-3-yl]-N-(6-propan-2-yloxypyridin-3-yl)-1H-indazole-3-carboxamide](/img/structure/B10835273.png)

![2-(2-chloro-6-fluoroanilino)-N-[4-(2-cyclopropylethynyl)-3-fluorophenyl]-7,8-dihydro-3H-[1,4]dioxino[2,3-e]benzimidazole-5-carboxamide](/img/structure/B10835278.png)
![N-(5-methylpyridin-3-yl)-5-[5-(piperidin-1-ylmethyl)pyridin-3-yl]-1H-indazole-3-carboxamide](/img/structure/B10835287.png)

![4-[3-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzene-1,2-diol](/img/structure/B10835306.png)
![1-[4-(4-Fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-[4-methyl-5-(1-methylpyrazol-4-yl)-2-phenylpyrazol-3-yl]urea](/img/structure/B10835313.png)
![Methyl 9-(4-chloro-2-fluoroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate](/img/structure/B10835316.png)
![2-fluoro-N-[3-methyl-1-[3-methyl-2,4-dioxo-1-[4-(trifluoromethoxy)phenyl]-1,3,8-triazaspiro[4.5]decan-8-yl]-1-oxobutan-2-yl]-5-(trifluoromethyl)benzamide](/img/structure/B10835322.png)
![2-(2,2-Dimethylpropyl)-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyridazin-3-one](/img/structure/B10835324.png)
![6-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-2-propylpyridazin-3-one](/img/structure/B10835338.png)
![4-[4-(1-Propan-2-ylpiperidin-4-yl)oxypiperidin-1-yl]benzonitrile](/img/structure/B10835341.png)

